Lanreotide acetate

Catalog No.
S532460
CAS No.
127984-74-1
M.F
C56H73N11O12S2
M. Wt
1156.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanreotide acetate

CAS Number

127984-74-1

Product Name

Lanreotide acetate

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C56H73N11O12S2

Molecular Weight

1156.4 g/mol

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1

InChI Key

DEXPIBGCLCPUHE-UISHROKMSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Somatuline; Lanreotide; Ipstyl; BIM 23014; Somatulin; Lanreotide Autogel; Lanreotide acetate.

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O

Description

The exact mass of the compound Lanreotide acetate is 1095.46703 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lanreotide acetate is a synthetic cyclic octapeptide analog of the natural hormone somatostatin, which plays a critical role in regulating various endocrine functions. The chemical structure of lanreotide acetate is characterized by its complex amino acid sequence: cyclo S-S-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide acetate salt. This compound is primarily used in clinical settings to manage conditions such as acromegaly and neuroendocrine tumors. Its high affinity for somatostatin receptors, particularly types 2 and 5, enhances its therapeutic efficacy compared to natural somatostatin, providing prolonged action with fewer doses required .

Lanreotide acetate acts as a somatostatin analog, mimicking the actions of the natural hormone []. It binds to somatostatin receptors on various cell types, leading to several effects:

  • Inhibition of growth hormone release from the pituitary gland []. This is crucial in treating acromegaly, a condition caused by excess growth hormone.
  • Suppression of hormone production by neuroendocrine tumors, thereby controlling symptoms associated with these tumors [].
  • Inhibition of cell growth and division in some tumors [].

These mechanisms contribute to the therapeutic benefits of lanreotide acetate in managing various conditions.

Lanreotide acetate is generally well-tolerated, but common side effects include abdominal pain, nausea, diarrhea, and injection site reactions []. In some cases, more serious side effects like gallbladder problems and blood sugar changes can occur [].

Treatment of Neuroendocrine Tumors

Lanreotide acetate is a well-established treatment for somatostatin-receptor-positive neuroendocrine tumors (NETs). These are slow-growing tumors that arise from cells within the endocrine system. Lanreotide works by binding to somatostatin receptors on the surface of NET cells, leading to a decrease in the production of hormones that stimulate tumor growth. Multiple clinical trials have demonstrated the efficacy of lanreotide acetate in controlling hormone production, reducing tumor size, and improving patient outcomes. ]

Management of Acromegaly

Acromegaly is a hormonal disorder caused by excessive growth hormone (GH) secretion from the pituitary gland. Lanreotide acetate can be used to treat acromegaly by suppressing GH release. Studies have shown that lanreotide acetate effectively reduces GH levels, leading to improvements in symptoms such as headaches, fatigue, and carpal tunnel syndrome. It can also help to normalize bone growth and reduce the risk of associated complications. Source: Endocrine Society [Endocrine Society: ]

  • Coupling of Peptide Fragments: The synthesis begins with the coupling of two protected tetrapeptide fragments. This reaction is facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and bases in an organic solvent .
  • Deprotection: Following the coupling reaction, protective groups are removed under mild acidic conditions to yield the free peptide .
  • Oxidation: The resultant peptide undergoes oxidation to form the cyclic structure characteristic of lanreotide acetate.
  • Acetylation: Finally, treatment with acetic acid yields lanreotide acetate in its final form .

These reactions highlight the complexity and precision required in synthesizing this therapeutic compound.

Lanreotide exhibits significant biological activity through its interaction with somatostatin receptors. Its primary mechanisms include:

  • Inhibition of Hormone Secretion: Lanreotide suppresses the secretion of growth hormone and other hormones regulated by somatostatin, making it effective in treating acromegaly and neuroendocrine tumors .
  • Antiproliferative Effects: By activating somatostatin receptors, lanreotide induces cell cycle arrest and apoptosis in tumor cells, reducing tumor growth and angiogenesis .
  • Gastrointestinal Effects: Lanreotide also exhibits antisecretory effects, decreasing gastrointestinal hormone secretion and influencing gut motility .

The synthesis of lanreotide acetate can be achieved through various methods, but a notable approach involves:

  • Solution Phase Synthesis: This method utilizes a 4+4 strategy where two tetrapeptide fragments are synthesized separately before being coupled together. This approach minimizes the use of expensive solid-phase synthesis techniques and enhances yield and purity .
  • Key Intermediates: The process includes several intermediates that require careful handling to ensure high purity levels conforming to regulatory specifications.

Lanreotide acetate is primarily utilized in:

  • Management of Acromegaly: It helps control excessive growth hormone production.
  • Treatment of Neuroendocrine Tumors: Lanreotide is effective in managing symptoms associated with these tumors, including carcinoid syndrome.
  • Investigational Uses: Research is ongoing into additional applications, including potential roles in treating other hormone-related disorders .

Lanreotide has been studied for its interactions with various drugs and biological systems:

  • Somatostatin Receptor Activation: Studies show that lanreotide selectively activates somatostatin receptor types 2 and 5, leading to downstream effects on cell proliferation and hormone secretion .
  • Drug Interactions: There are potential interactions with other medications that influence hormonal pathways or hepatic metabolism, necessitating careful monitoring during concurrent therapies .

Similar Compounds

Lanreotide acetate shares structural similarities with several compounds that also act on somatostatin receptors. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
OctreotideSynthetic octapeptideAcromegaly, neuroendocrine tumorsMore selective for somatostatin receptor type 2
PasireotideSynthetic octapeptideCushing's diseaseBroader receptor binding profile
SomatostatinNatural peptideGeneral endocrine regulationShort half-life compared to analogs

Lanreotide stands out due to its longer half-life (approximately 22 days) compared to natural somatostatin, allowing for less frequent dosing while maintaining therapeutic efficacy . Its unique cyclic structure also contributes to its stability and effectiveness as a long-acting medication.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

14

Exact Mass

1155.48815915 g/mol

Monoisotopic Mass

1155.48815915 g/mol

Heavy Atom Count

81

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Treatment of acromegaly, Treatment of gastrointestinal fistulae, Treatment of metastases to peritoneum, Treatment of pituitary gigantism, Treatment of pituitary neoplasms

Wikipedia

Lanreotide

Biological Half Life

Half-life is approximately 22 days

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Troconiz IF, Cendros JM, Peraire C, Ramis J, Garrido MJ, Boscani PF, Obach R: Population pharmacokinetic analysis of lanreotide Autogel in healthy subjects : evidence for injection interval of up to 2 months. Clin Pharmacokinet. 2009;48(1):51-62. doi: 10.2165/0003088-200948010-00004. [PMID:19071884]
Giustina A, Mazziotti G, Maffezzoni F, Amoroso V, Berruti A: Investigational drugs targeting somatostatin receptors for treatment of acromegaly and neuroendocrine tumors. Expert Opin Investig Drugs. 2014 Dec;23(12):1619-35. doi: 10.1517/13543784.2014.942728. Epub 2014 Jul 25. [PMID:25060168]
Narayanan S, Kunz PL: Role of Somatostatin Analogues in the Treatment of Neuroendocrine Tumors. Hematol Oncol Clin North Am. 2016 Feb;30(1):163-77. doi: 10.1016/j.hoc.2015.09.008. [PMID:26614375]
Kyriakakis N, Chau V, Lynch J, Orme SM, Murray RD: Lanreotide autogel in acromegaly - a decade on. Expert Opin Pharmacother. 2014 Dec;15(18):2681-92. doi: 10.1517/14656566.2014.970173. Epub 2014 Oct 11. [PMID:25307803]

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